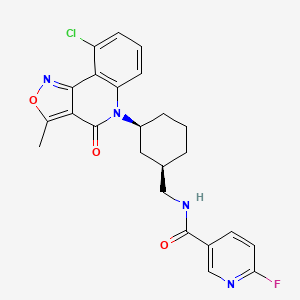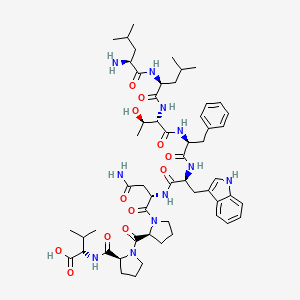
3-Acetylneamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetylneamine is a derivative of neamine, which is a component of the aminoglycoside antibiotic neomycin. Neomycin is produced by the fermentation of the actinomycete Streptomyces fradiae and is used in various pharmaceutical applications
Preparation Methods
3-Acetylneamine can be synthesized through the acetylation of neamine. One method involves the reaction of neamine with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature, and the product is purified through column chromatography. Industrial production methods may involve similar acetylation reactions but on a larger scale, with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
3-Acetylneamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to neamine or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Acetylneamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-acetylneamine involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other aminoglycosides, where the compound binds to the 30S subunit of the ribosome, causing misreading of the mRNA and ultimately leading to bacterial cell death . The molecular targets include ribosomal RNA and specific proteins involved in the translation process.
Comparison with Similar Compounds
3-Acetylneamine is similar to other neamine derivatives, such as:
Properties
CAS No. |
54617-39-9 |
|---|---|
Molecular Formula |
C14H28N4O7 |
Molecular Weight |
364.39 g/mol |
IUPAC Name |
N-[(1S,2R,3R,4S,5R)-5-amino-2-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxycyclohexyl]acetamide |
InChI |
InChI=1S/C14H28N4O7/c1-4(19)18-6-2-5(16)9(20)12(23)13(6)25-14-8(17)11(22)10(21)7(3-15)24-14/h5-14,20-23H,2-3,15-17H2,1H3,(H,18,19)/t5-,6+,7-,8-,9+,10-,11-,12-,13-,14-/m1/s1 |
InChI Key |
YJZDNCZWNZNHGB-JPYLPOILSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N |
Canonical SMILES |
CC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)CN)O)O)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


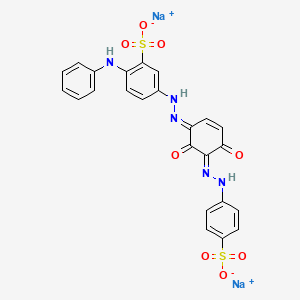
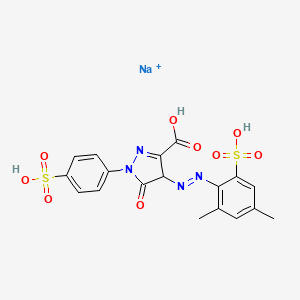

![3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid](/img/structure/B12777700.png)
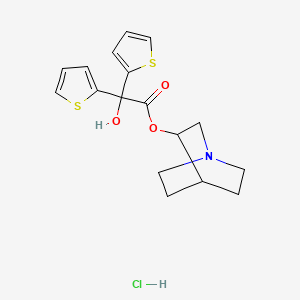
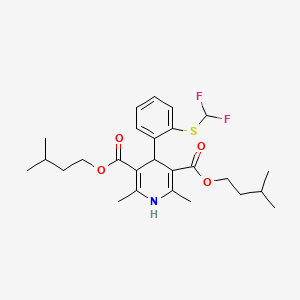
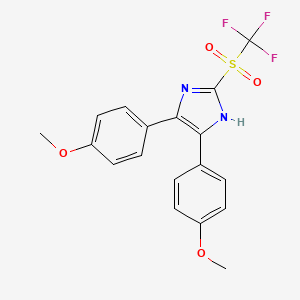

![4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol](/img/structure/B12777732.png)
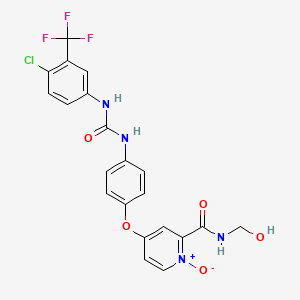

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate](/img/structure/B12777765.png)
